Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)-
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Overview
Description
Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a tert-butoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- can be achieved through several methods. One common approach involves the bromination of 2-(1,1-dimethylethoxy)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-bromo-2-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
InChI Key |
DEUDSHKZCLMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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